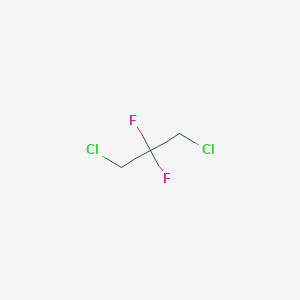

1,3-Dichloro-2,2-difluoropropane

概要

説明

化合物 E 2001 は、γ-セクレターゼ阻害剤 XXI としても知られており、γ-セクレターゼの強力な細胞透過性阻害剤です。この酵素は、アルツハイマー病の発症に関与するペプチドであるβアミロイドの産生に重要な役割を果たしています。 γ-セクレターゼを阻害することにより、化合物 E 2001 はアルツハイマー病やその他の神経変性疾患の治療に潜在的な治療効果があります .

準備方法

合成経路と反応条件

化合物 E 2001 の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 最終生成物は、クロマトグラフィー技術を用いて精製した後、得られます .

工業生産方法

化合物 E 2001 の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 このプロセスには、化合物の整合性と有効性を維持するための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類

化合物 E 2001 は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 化合物に存在する官能基を修飾するために、還元反応を実施することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性があり、一方、置換反応はさまざまな置換されたアナログを生成することができます .

科学的研究の応用

Industrial Applications

1. Refrigerants and Propellants

1,3-Dichloro-2,2-difluoropropane is utilized as a refrigerant and propellant in aerosol formulations. It serves as a replacement for ozone-depleting substances such as chlorofluorocarbons (CFCs) due to its lower global warming potential and better environmental profile .

2. Solvent in Organic Synthesis

This compound is employed as a solvent in the synthesis of various fluorinated organic compounds. Its ability to dissolve a wide range of substances makes it valuable in chemical reactions involving nucleophilic substitutions and eliminations .

3. Intermediate in Chemical Manufacturing

In industrial settings, it is used as an intermediate for producing other fluorinated compounds. This includes its role in the synthesis of hydrofluorocarbons which are important for refrigeration and air conditioning systems .

Environmental Applications

1. Fire Suppression Agents

Due to its chemical stability and effectiveness at extinguishing flames, this compound is being explored as a fire suppression agent in various applications including data centers and telecommunications facilities .

2. Biodegradability Studies

Research indicates that this compound has significant environmental persistence and bioaccumulation potential. Studies are ongoing to assess its long-term effects on aquatic ecosystems and wildlife .

Medicinal Chemistry Applications

1. Antiviral Research

In medicinal chemistry, derivatives of this compound have been investigated for their antiviral properties. Research has shown that fluorinated compounds can enhance the efficacy of antiviral agents by improving their metabolic stability and bioavailability .

Case Study: Antiviral Activity

A specific study evaluated a derivative of this compound against viral infections in vitro, demonstrating promising results that warrant further exploration into its potential therapeutic applications .

Case Study 1: Environmental Impact

A study examining the environmental persistence of this compound classified it as very bioaccumulative (vPvB). The research highlighted concerns regarding its accumulation in aquatic ecosystems and potential impacts on wildlife populations due to its stability and resistance to degradation .

Case Study 2: Medicinal Chemistry Applications

Research into similar halogenated compounds has indicated enhanced antiviral activity when fluorinated groups are present. A derivative of this compound was tested for its efficacy against specific viruses, showing improved metabolic stability compared to non-fluorinated counterparts .

作用機序

化合物 E 2001 は、アミロイド前駆体タンパク質(APP)の切断に関与するγ-セクレターゼ酵素を阻害することによって作用を発揮し、βアミロイドを生成します。この切断を阻害することにより、この化合物はβアミロイドの産生を減らし、それによってアルツハイマー病の進行を軽減する可能性があります。 分子標的は、γ-セクレターゼのプレセニリンサブユニットであり、関与する経路はアミロイド生成処理に関連しています .

類似化合物との比較

類似化合物

化合物 E(γ-セクレターゼ-IN-1): 類似の特性と用途を持つ、別の強力なγ-セクレターゼ阻害剤。

DAPT(N-[N-(3,5-ジフルオロフェナシル)-L-アラニル]-S-フェニルグリシン tert-ブチルエステル): 研究で使用されるよく知られたγ-セクレターゼ阻害剤。

LY-411575: アルツハイマー病研究で応用されているγ-セクレターゼ阻害剤

独自性

化合物 E 2001 は、その高い効力と細胞透過性により、γ-セクレターゼとその神経変性疾患における役割を研究するための効果的なツールとなっています。 低濃度でγ-セクレターゼを阻害する能力は、他の類似化合物とは異なります .

生物活性

1,3-Dichloro-2,2-difluoropropane (CAS No. 819-00-1) is a halogenated organic compound with significant biological activity. Its structure includes two chlorine and two fluorine atoms bonded to a propane backbone, which influences its interaction with biological systems. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₄Cl₂F₂

- Boiling Point : 81-81.5 °C

- Density : 1.339 g/cm³

These properties contribute to its stability and reactivity in various biological contexts.

This compound exhibits diverse biochemical interactions:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, leading to altered metabolic pathways and potential accumulation of substrates normally metabolized by these enzymes .

- Protein Interaction : The compound interacts with various proteins involved in cellular signaling pathways, affecting their stability and function.

Cellular Effects

The exposure to this compound can lead to several cellular responses:

- Gene Expression Modulation : It influences the expression of genes related to stress responses and metabolic processes through pathways such as MAPK.

- Cellular Stress Responses : Activation of stress response pathways can result in apoptosis or cell cycle arrest depending on the concentration and duration of exposure.

The mechanisms by which this compound exerts its biological effects include:

- Binding Interactions : The compound binds to active sites on enzymes, inhibiting their activity and altering metabolic flux.

- Transcription Factor Modulation : It can influence transcription factors that regulate gene expression, leading to changes in cellular behavior.

Case Study 1: Enzyme Interaction

A study demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent inhibition of cytochrome P450 enzymes in liver microsomes. The inhibition was significant at concentrations above 50 µM, suggesting potential implications for drug metabolism in humans .

Case Study 2: Cellular Response

In vitro experiments using human liver cell lines showed that treatment with this compound activated the MAPK signaling pathway. This activation led to increased expression of stress-related genes such as HSP70 and c-Fos after 24 hours of exposure .

Toxicological Considerations

While studying the biological activity of this compound, it is crucial to consider its toxicity:

- Acute Toxicity : The compound is classified as a hazardous substance with potential health risks upon inhalation or skin contact. Symptoms may include respiratory distress and skin irritation .

- Chronic Effects : Long-term exposure may lead to more severe health issues due to its bioaccumulation potential and effects on metabolic pathways .

特性

IUPAC Name |

1,3-dichloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYSKIMXVGQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445951 | |

| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-36-3 | |

| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。